molecular formula C10H13FN2O B1400396 4-[(6-Fluoropyridin-3-yl)methyl]morpholine CAS No. 1253570-81-8

4-[(6-Fluoropyridin-3-yl)methyl]morpholine

Cat. No. B1400396
CAS RN: 1253570-81-8
M. Wt: 196.22 g/mol
InChI Key: AFHAJNKNHJOZIF-UHFFFAOYSA-N
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Description

4-[(6-Fluoropyridin-3-yl)methyl]morpholine, or 4-FPM, is a novel synthetic compound with a wide range of applications in scientific research. It is a derivative of the morpholine class of compounds and is structurally similar to other compounds such as amphetamine, methamphetamine, and MDMA. 4-FPM has been studied extensively for its pharmacological properties, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization in Chemistry

  • Chiral Alkoxymethyl Morpholine Analogs as Dopamine Receptor Antagonists: A series of chiral alkoxymethyl morpholine analogs, including compounds related to 4-[(6-Fluoropyridin-3-yl)methyl]morpholine, have been synthesized and identified as potent and selective dopamine D4 receptor antagonists. These compounds have shown selectivity against other dopamine receptors and are significant in the study of dopamine-mediated neurological processes (Witt et al., 2016).

Biological Activities and Medical Applications

  • Neurokinin-1 Receptor Antagonists: Morpholine derivatives have been studied for their roles as neurokinin-1 receptor antagonists, showing potential for clinical administration in emesis and depression treatments. This application is significant due to the high solubility and oral activity of these compounds (Harrison et al., 2001).
  • Xanthine Oxidase Inhibitors and Anti-inflammatory Agents: Certain morpholine derivatives, such as 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones, have been evaluated for their inhibitory activity against xanthine oxidase and their anti-inflammatory response, highlighting their potential use in treating gout and other inflammatory conditions (Šmelcerović et al., 2013).

Pharmacology and Drug Design

  • Potent M1 Selective Muscarinic Agonists: Morpholine compounds are useful in synthesizing potent antimicrobials, demonstrating their relevance in drug design, particularly for neurological and psychiatric treatments (Kumar et al., 2007).
  • Inhibitors of the PI3K-AKT-mTOR Pathway: Morpholine-based compounds, including those similar to this compound, have been identified as potent inhibitors of the PI3K-AKT-mTOR pathway, crucial in cancer therapy and the treatment of other proliferative diseases (Hobbs et al., 2019).

properties

IUPAC Name

4-[(6-fluoropyridin-3-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHAJNKNHJOZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-(bromomethyl)-2-fluoropyridine (26.000 g, 137 mmol) in THF (30 mL) was cooled to −30° C. and morpholine (17.88 mL, 205 mmol) was slowly added. After min, triethylamine (57.2 mL, 410 mmol) was slowly added. Following addition, the cooling bath was removed and the mixture was allowed to warm to ambient temperature. After 30 min, the mixture was filtered through a fine-fritted funnel and the filtrate was concentrated to give an orange oil. The crude material was purified by chromatography through a Thompson Instruments pre-packed silica gel (330 gram) column eluting with a gradient of 0% to 100% EtOAc in hexane over 50 min to give 4-((6-fluoropyridin-3-yl)methyl)morpholine (15.767 g, 80 mmol, 58.7% yield) as an orange oil. 1H NMR (400 MHz, CDCl3) δ 8.13 (s, 1H); 7.79 (td, J=8.07, 2.45 Hz, 1H); 6.90 (dd, J=8.31, 2.84 Hz, 1H); 3.67-3.72 (m, 4H); 3.49 (s, 2H); 2.39-2.48 (m, 4H). m/z (ESI, +ve ion) 197.1 (M+H)+.
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
17.88 mL
Type
reactant
Reaction Step Two
Quantity
57.2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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